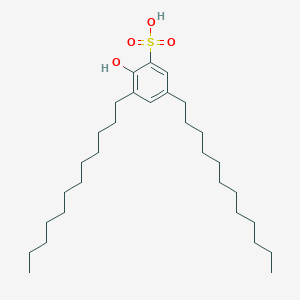
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C30H54O4S. It is a derivative of benzene sulfonic acid, characterized by the presence of two dodecyl groups and a hydroxyl group attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid typically involves the sulfonation of 3,5-didodecylphenol. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, optimizing reaction time and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of dodecyl ketones or dodecyl carboxylic acids.
Reduction: Formation of dodecyl sulfonates or sulfinates.
Substitution: Formation of various alkylated or functionalized derivatives.
Scientific Research Applications
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
- 1,2-Dihydroxybenzene-3,5-disulfonic acid
Comparison
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is unique due to its long dodecyl chains, which impart significant hydrophobic character and enhance its surfactant properties. In contrast, compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid and 4,5-Dihydroxy-1,3-benzenedisulfonic acid have shorter or different substituents, resulting in different physical and chemical properties. The presence of dodecyl groups makes this compound particularly effective in applications requiring strong surfactant action.
Properties
CAS No. |
61100-50-3 |
|---|---|
Molecular Formula |
C30H54O4S |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
3,5-didodecyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C30H54O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-28(30(31)29(26-27)35(32,33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31H,3-24H2,1-2H3,(H,32,33,34) |
InChI Key |
NHIIYNIRVGLEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)O)O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















